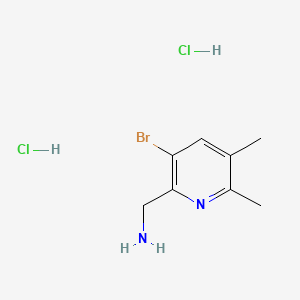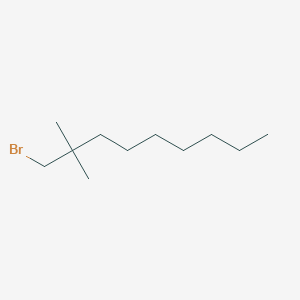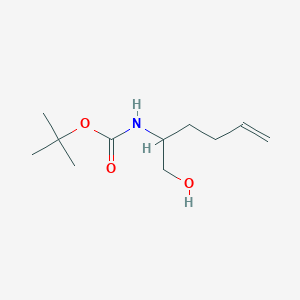
Methyl 4-formylthiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-formylthiazole-2-carboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by a formyl group at the 4-position and a carboxylate ester at the 2-position of the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-formylthiazole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as thioamides and α-haloketones.
Cyclization Reaction: The thioamide reacts with the α-haloketone under basic conditions to form the thiazole ring.
Formylation: The thiazole intermediate is then subjected to formylation, often using formic acid or formylating agents like Vilsmeier-Haack reagent.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 4-formylthiazole-2-carboxylic acid.
Reduction: Methyl 4-hydroxymethylthiazole-2-carboxylate.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-formylthiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex thiazole derivatives, which are valuable in material science and catalysis.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound finds use in the synthesis of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of Methyl 4-formylthiazole-2-carboxylate depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Antimicrobial Activity: It may disrupt microbial cell wall synthesis or interfere with essential metabolic pathways.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with cellular signaling pathways and promoting cell death.
類似化合物との比較
Methyl 2-methylthiazole-4-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Methyl 2-bromothiazole-4-carboxylate: Contains a bromine atom at the 2-position instead of a formyl group.
2-Methylthiazole-4-carboxylic acid: Lacks the ester group, having a carboxylic acid instead.
Uniqueness: Methyl 4-formylthiazole-2-carboxylate is unique due to the presence of both a formyl group and an ester group on the thiazole ring. This combination allows for versatile chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C6H5NO3S |
|---|---|
分子量 |
171.18 g/mol |
IUPAC名 |
methyl 4-formyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)5-7-4(2-8)3-11-5/h2-3H,1H3 |
InChIキー |
ZJRNFMYWULSTGC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=CS1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



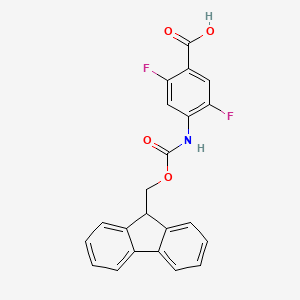
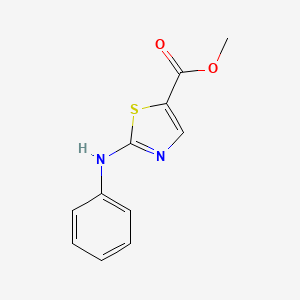
![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)

![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)

